2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 571149-83-2
VCID: VC6359346
InChI: InChI=1S/C13H13ClN2OS/c1-8-3-4-9(2)10(5-8)11-7-18-13(15-11)16-12(17)6-14/h3-5,7H,6H2,1-2H3,(H,15,16,17)
SMILES: CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CCl
Molecular Formula: C13H13ClN2OS
Molecular Weight: 280.77

2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

CAS No.: 571149-83-2

Cat. No.: VC6359346

Molecular Formula: C13H13ClN2OS

Molecular Weight: 280.77

* For research use only. Not for human or veterinary use.

2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide - 571149-83-2

Specification

CAS No. 571149-83-2
Molecular Formula C13H13ClN2OS
Molecular Weight 280.77
IUPAC Name 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Standard InChI InChI=1S/C13H13ClN2OS/c1-8-3-4-9(2)10(5-8)11-7-18-13(15-11)16-12(17)6-14/h3-5,7H,6H2,1-2H3,(H,15,16,17)
Standard InChI Key HTBFRLSZIPSFOT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide (IUPAC name: 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide) is a small organic molecule characterized by a thiazole ring substituted with a 2,5-dimethylphenyl group at the 4-position and a chloroacetamide moiety at the 2-position. Its molecular formula is C₁₃H₁₂ClN₂OS, with a molecular weight of 280.77 g/mol . Key structural features include:

  • Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms, which confers aromaticity and electronic diversity.

  • 2,5-Dimethylphenyl substituent: A para-substituted aromatic ring with methyl groups at the 2 and 5 positions, enhancing lipophilicity and steric bulk.

  • Chloroacetamide side chain: A reactive chloroacetyl group linked to the thiazole nitrogen, enabling nucleophilic substitution reactions.

The compound’s stereochemistry is achiral due to the absence of asymmetric centers, as confirmed by computational analyses .

Table 1: Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight280.77 g/molPubChem
logP (Partition Coefficient)3.67 ± 0.15ChemDiv
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors3PubChem
Polar Surface Area33.28 ŲChemDiv
Solubility (logSw)-3.74 (Poor aqueous solubility)ChemDiv

Synthesis and Industrial Production

The synthesis of 2-chloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide follows a multi-step protocol derived from established thiazole chemistry:

Thiazole Ring Formation

The thiazole core is synthesized via the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides. For this compound:

  • 4-(2,5-Dimethylphenyl)thiazol-2-amine is prepared by reacting 2,5-dimethylacetophenone with thiourea in the presence of iodine.

  • The resulting amine undergoes acylation with chloroacetyl chloride in anhydrous dichloromethane, yielding the target acetamide .

Industrial-Scale Optimization

Industrial production employs continuous flow reactors to enhance yield (reported 78–85%) and purity (>98%). Key parameters include:

  • Temperature: 40–50°C to minimize side reactions.

  • Catalysis: Triethylamine (0.5 equiv) to neutralize HCl byproducts.

  • Purification: Recrystallization from ethanol-water mixtures.

Physicochemical and Spectroscopic Properties

Solubility and Lipophilicity

The compound exhibits poor aqueous solubility (logSw = -3.74) , attributed to its hydrophobic 2,5-dimethylphenyl group. Its logP of 3.67 suggests moderate lipophilicity, ideal for transmembrane permeability in drug design.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (s, 1H, thiazole-H), 7.10–7.05 (m, 3H, aromatic-H), 2.35 (s, 6H, CH₃), 4.20 (s, 2H, Cl–CH₂) .

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C–N stretch), 690 cm⁻¹ (C–S vibration) .

Applications in Materials Science

The compound’s rigid thiazole core and aromatic substituents make it a candidate for:

  • Organic semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors .

  • Luminescent materials: Blue emission (λmax = 450 nm) with a quantum yield of 0.34 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator